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  • Product: (1R,2R)-2-aminocyclohexane-1-carboxamide
  • CAS: 26685-84-7

Core Science & Biosynthesis

Foundational

(1R,2R)-2-aminocyclohexane-1-carboxamide chiral building blocks

An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexane-1-carboxamide Chiral Building Blocks Authored by a Senior Application Scientist Introduction: The Strategic Importance of Constrained Chiral Scaffolds In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexane-1-carboxamide Chiral Building Blocks

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Constrained Chiral Scaffolds

In the landscape of modern drug discovery and asymmetric synthesis, chiral 1,2-diamines are privileged structural motifs.[1][2] Their ability to form key hydrogen bonds and coordinate with metal centers makes them indispensable components of pharmaceuticals, natural products, and high-performance catalysts.[3][4] Among these, scaffolds based on the trans-1,2-diaminocyclohexane (DACH) backbone are particularly valuable due to their conformational rigidity, which pre-organizes appended functional groups in a well-defined three-dimensional space.[5] This guide focuses on a specific and highly functionalized DACH derivative: (1R,2R)-2-aminocyclohexane-1-carboxamide . This building block combines the stereochemical integrity of the (1R,2R)-DACH core with the versatile reactivity of a primary carboxamide, offering a unique platform for constructing complex molecular architectures with precise stereocontrol. For researchers and drug development professionals, understanding the synthesis, properties, and strategic application of this building block is crucial for accessing novel chemical space and developing next-generation therapeutics and catalysts.

Part 1: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (1R,2R)-2-aminocyclohexane-1-carboxamide hinges on securing the chiral precursor, (1R,2R)-2-aminocyclohexane-1-carboxylic acid. Two primary strategies dominate this field: classical resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: The Classical Approach

Classical resolution remains a robust and scalable method for obtaining enantiopure materials. The process involves the separation of a racemic mixture of a chiral acid or amine by forming diastereomeric salts with a chiral resolving agent.[6] For the precursor acid, a common industrial route involves the resolution of racemic trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid using a chiral amine like (S)-phenylethylamine.[7]

The rationale behind this choice is the differential solubility of the resulting diastereomeric salts. The salt formed between the (1R,2R)-acid and the (S)-amine will have different crystallographic packing and solubility properties compared to the salt formed from the (1S,2S)-acid. This difference allows for their separation by fractional crystallization. After isolation, the desired enantiomer is liberated from the salt by treatment with a strong acid.

Asymmetric Synthesis: The Elegant Alternative

Modern organic synthesis increasingly relies on catalytic asymmetric methods to generate single enantiomers directly, avoiding the inherent 50% yield limitation of classical resolution.[8] Strategies for the asymmetric synthesis of chiral 1,2-diamines are diverse and sophisticated, including:

  • Catalytic Asymmetric Diamination of Alkenes : This powerful strategy introduces both nitrogen atoms across a double bond in a stereocontrolled manner.[3]

  • Asymmetric Ring-Opening of meso-Aziridines : Desymmetrization of a prochiral aziridine with a nitrogen nucleophile, catalyzed by a chiral metal complex, can yield enantioenriched 1,2-diamines.[1][3]

  • Reductive Coupling Reactions : Copper-catalyzed reductive couplings of imines with azadienes have emerged as a highly efficient method for producing anti-1,2-diamines with excellent enantioselectivity.[4]

While often more complex to develop, these methods provide direct access to the desired enantiomer with high atom economy.

The Final Step: Amide Formation

Once the enantiopure, N-protected (1R,2R)-2-aminocyclohexane-1-carboxylic acid is obtained, the final step is the formation of the primary carboxamide. This is a standard amide coupling reaction, but the choice of reagents and conditions is critical to avoid side reactions, particularly racemization.[9] The direct condensation of a carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent) is generally inefficient due to a competing acid-base reaction.[10] Therefore, the carboxylic acid must first be activated.

Common Activation Strategies:

  • Carbodiimide Reagents (EDC, DCC) : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] To suppress racemization and improve yields, additives such as 1-hydroxybenzotriazole (HOBt) are often essential.[11]

  • Phosphonium/Aminium Reagents (HATU, HBTU) : These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions, making them a preferred choice in modern medicinal chemistry.[12][13] They work by forming a highly activated ester intermediate.

  • Acyl Halide Formation : Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly electrophilic intermediate that reacts readily with ammonia.[10] However, the harsh conditions required can be incompatible with sensitive functional groups.

The diagram below illustrates a typical synthetic workflow starting from the commercially available N-Boc protected carboxylic acid.

G Synthetic Workflow for (1R,2R)-2-Aminocyclohexane-1-carboxamide cluster_0 Amide Coupling cluster_1 Deprotection start (1R,2R)-Boc-2-aminocyclohexane- 1-carboxylic Acid reagents 1. HATU, DIPEA, DCM 2. NH4Cl start->reagents Activation & Coupling intermediate N-Boc-(1R,2R)-2-aminocyclohexane- 1-carboxamide reagents->intermediate deprotection TFA or HCl in Dioxane intermediate->deprotection Acidic Cleavage product (1R,2R)-2-aminocyclohexane- 1-carboxamide deprotection->product

A typical synthetic route to the target building block.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The (1R,2R)-2-aminocyclohexane-1-carboxamide scaffold is a powerful tool for medicinal chemists. The carboxamide group is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its robust hydrogen bonding capabilities and metabolic stability.[14] When combined with the stereodefined and rigid cyclohexane core, it allows for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.

A Scaffold for Enzyme Inhibitors

Many enzymes have well-defined active sites where the specific 3D arrangement of interacting groups is paramount for high-affinity binding. The rigid nature of the trans-cyclohexane ring minimizes the entropic penalty upon binding, while the (1R,2R) stereochemistry projects the amino and carboxamide groups (or further elaborations thereof) in a specific spatial orientation. This makes the scaffold ideal for designing inhibitors for enzymes such as proteases, kinases, and carboxylesterases.[15] For instance, derivatives of pyrrolidine carboxamides have been developed as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis.[16] Similarly, chiral pyrimidinyl-piperazine carboxamides have shown excellent inhibitory activity against α-glucosidase.[17] The (1R,2R)-2-aminocyclohexane-1-carboxamide core provides a foundational structure upon which similar pharmacophores can be built with high stereochemical fidelity.

Modulating Physicochemical Properties

In drug development, balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge. The amino and carboxamide groups on this scaffold provide two vectors for chemical modification. For example, the primary amine can be acylated, sulfonated, or reductively alkylated to introduce a wide variety of substituents that can modulate properties like solubility, lipophilicity, and metabolic stability.[18] This iterative optimization is a cornerstone of modern drug discovery campaigns.

The diagram below illustrates the logical relationship of this building block in a drug discovery context.

G Role of the Chiral Building Block in Drug Discovery cluster_0 Chemical Elaboration bb (1R,2R)-2-aminocyclohexane- 1-carboxamide (Core Scaffold) amine N-Functionalization (Amine) bb->amine amide C-Functionalization (via precursor acid) bb->amide library Diverse Chemical Library invis_node amine->invis_node amide->invis_node screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate invis_node->library

Workflow from building block to drug candidate.

Part 3: Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of the title compound and its derivatives. These are self-validating systems; successful synthesis relies on careful execution and monitoring by standard analytical techniques (TLC, LC-MS, NMR).

Protocol 1: Synthesis of N-Boc-(1R,2R)-2-aminocyclohexane-1-carboxamide

This protocol details the amide coupling reaction using HATU, a highly effective and widely used coupling reagent.

Materials:

  • (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 10 minutes. Causality Note: This pre-activation step forms the highly reactive HATU-ester, ensuring efficient coupling upon addition of the amine source.

  • In a separate flask, prepare a suspension of ammonium chloride (1.5 eq) in DCM and add DIPEA (1.5 eq) to liberate ammonia in situ.

  • Add the ammonia/DIPEA suspension to the activated acid solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

Protocol 2: Boc-Deprotection to Yield the Final Building Block

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • N-Boc-(1R,2R)-2-aminocyclohexane-1-carboxamide

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10-20 eq) dropwise. Alternatively, use a solution of 4 M HCl in dioxane (10 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality Note: The strong acid protonates the Boc group, leading to its fragmentation into isobutylene and CO₂, liberating the free amine.

  • Concentrate the reaction mixture in vacuo to remove excess acid and solvent.

  • Triturate the resulting residue with cold diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the pure amine salt. If the free base is required, the salt can be neutralized with a suitable base and extracted.

Characterization Data

The structural integrity of (1R,2R)-2-aminocyclohexane-1-carboxamide should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₇H₁₄N₂O[19]
Molecular Weight 142.20 g/mol [20]
¹H NMR (DMSO-d₆) Resonances corresponding to cyclohexyl protons, distinct signals for NH₂ protons of the amine and amide groups.
¹³C NMR (DMSO-d₆) Seven distinct carbon signals, including a characteristic signal for the amide carbonyl carbon (~175-180 ppm).
FT-IR (KBr) Characteristic N-H stretching bands (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹).[21]
Mass Spectrometry [M+H]⁺ ion corresponding to 143.12.

Conclusion

The (1R,2R)-2-aminocyclohexane-1-carboxamide building block represents a confluence of desirable features for modern chemical synthesis: stereochemical purity, conformational constraint, and versatile functional handles. Its synthesis, achievable through established resolution or asymmetric methods followed by robust amide coupling, provides reliable access to this valuable scaffold. For medicinal chemists, it offers a rigid core to explore structure-activity relationships with precision, leading to the development of potent and selective therapeutics.[22][23] For catalyst design, it serves as a chiral ligand precursor capable of inducing high levels of stereoselectivity. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically leverage this building block in their pursuit of novel and impactful molecules.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 1,2-Diamines. BenchChem.
  • PMC - NIH. (n.d.).
  • RSC Publishing. (n.d.).
  • RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
  • PubMed. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
  • ACS Publications. (2024).
  • PMC. (n.d.). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • ChemRxiv. (n.d.).
  • RSC Publishing. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
  • PMC. (2022).
  • ResearchGate. (n.d.). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)
  • ResearchGate. (n.d.).
  • PMC. (2024). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
  • BenchChem. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Current Chemistry Letters. (2022).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.).
  • University of Nottingham. (n.d.).
  • PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
  • ResearchG
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • AChemBlock. (n.d.). 2-aminocyclohexane-1-carboxamide 97%.
  • PubMed. (2024). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs.
  • PubMed. (2024).
  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • The Royal Society of Chemistry. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE.
  • PMC. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
  • FLORE. (n.d.). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors.
  • PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • AWS. (n.d.).
  • PMC. (n.d.). Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling.
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • PMC. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)
  • PubMed. (2019). Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling.
  • PMC. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia.
  • CABI Digital Library. (n.d.).
  • PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride.

Sources

Exploratory

beta-amino acid derivatives (1R,2R)-2-aminocyclohexane-1-carboxamide

A Privileged Scaffold in Foldamer Engineering and Organocatalysis[1] Executive Summary (1R,2R)-2-aminocyclohexane-1-carboxamide represents a distinct class of conformationally constrained -amino acid derivatives. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Foldamer Engineering and Organocatalysis[1]

Executive Summary

(1R,2R)-2-aminocyclohexane-1-carboxamide represents a distinct class of conformationally constrained


-amino acid derivatives. Unlike flexible acyclic 

-amino acids, the cyclohexane backbone imposes a rigid chair conformation that pre-organizes the molecule for specific secondary structures (foldamers) and high-fidelity molecular recognition (organocatalysis). This guide details the structural thermodynamics, scalable synthesis via optical resolution, and its critical role as a nucleating monomer in 14-helix formation.
Structural & Stereochemical Fundamentals

The utility of (1R,2R)-2-aminocyclohexane-1-carboxamide stems from its inability to freely rotate around the


 bond.
  • Conformational Locking: The cyclohexane ring exists predominantly in a chair conformation. For the (1R,2R) trans-isomer, both the amino group (at C2) and the carboxamide group (at C1) adopt equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial interactions (

    
    -value minimization).
    
  • The "Foldamer" Effect: In oligomers, this rigidity forces the backbone into specific torsion angles (

    
    ) that are thermodynamically forbidden for linear peptides. This is the basis for the 14-helix , a secondary structure stabilized by hydrogen bonds between the amide proton at residue 
    
    
    
    and the carbonyl oxygen at residue
    
    
    (forming a 14-membered ring).

Table 1: Physicochemical Profile

PropertyValue / CharacteristicRelevance
Configuration (1R, 2R) TransEssential for diequatorial positioning; Cis-isomer (axial-equatorial) disrupts helix formation.
Backbone Cyclic

-amino acid
Restricts

torsion angle to ~60°, reducing entropic cost of folding.
H-Bond Donor Primary Amine + Amide NHCritical for bifunctional organocatalysis (activation of electrophiles).
pKa (Conj. Acid) ~9.8 - 10.2 (Amine)Sufficiently basic to activate nitroalkenes/ketones via enamine formation.
Synthetic Pathways & Scalability

The synthesis of the enantiopure carboxamide requires navigating the chirality of the parent amino acid. The most robust industrial route involves the Chlorosulfonyl Isocyanate (CSI) reaction followed by enzymatic or chemical resolution.

Workflow Visualization: From Alkene to Enantiopure Amide

SynthesisWorkflow Start Cyclohexene Step1 [2+2] Cycloaddition (CSI Reagent) Start->Step1 Inter1 7-azabicyclo[4.2.0]octan-8-one (Racemic Beta-Lactam) Step1->Inter1 Formation of Lactam Step2 Acid Hydrolysis (HCl/Heat) Inter1->Step2 Inter2 Racemic Trans-ACHC (Amino Acid) Step2->Inter2 Ring Opening Step3 Optical Resolution (L-Tartaric Acid) Inter2->Step3 Inter3 (1R,2R)-ACHC (Enantiopure) Step3->Inter3 Crystallization Step4 Amidation (Boc-protection -> NH3 -> Deprotect) Inter3->Step4 Final (1R,2R)-2-aminocyclohexane- 1-carboxamide Step4->Final Final Product

Figure 1: Synthetic route from commodity cyclohexene to the enantiopure carboxamide via the


-lactam intermediate.[1]
Detailed Protocol: Amidation of (1R,2R)-ACHC

Note: This protocol assumes the starting material is (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC), obtained via the resolution described above.

Phase A: N-Boc Protection

  • Dissolve (1R,2R)-ACHC (10 mmol) in 1,4-dioxane/water (1:1, 50 mL).

  • Add

    
     (1.0 M, 20 mL) followed by 
    
    
    
    (1.1 equiv).
  • Stir at RT for 12h. Acidify to pH 2 with

    
    . Extract with EtOAc.
    
  • Checkpoint: Yield should be >90%. Confirm via NMR (loss of broad

    
    , appearance of t-Bu singlet at 1.44 ppm).
    

Phase B: Amide Coupling (Mixed Anhydride Method)

  • Dissolve N-Boc-ACHC (10 mmol) in dry THF (30 mL) under

    
    . Cool to -15°C.
    
  • Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir for 15 min to form the mixed anhydride.

  • Critical Step: Bubble anhydrous ammonia gas (

    
    ) or add 0.5 M ammonia in dioxane (3 equiv) dropwise.
    
  • Precipitate forms immediately. Stir for 2h allowing to warm to RT.

  • Concentrate and wash with saturated

    
    . Recrystallize from EtOAc/Hexanes.
    

Phase C: Deprotection

  • Dissolve the intermediate in

    
     (10 mL).
    
  • Add

    
     (TFA) (10 mL) or 4M HCl in Dioxane. Stir for 1h.
    
  • Remove volatiles in vacuo. Neutralize with Amberlyst A-21 resin or aqueous

    
     to obtain the free base.
    
Applications in Foldamer Engineering

The primary application of this core is in the construction of


-peptides . Unlike 

-peptides, which require ~20 residues to form stable helices, oligomers containing (1R,2R)-2-aminocyclohexane-1-carboxamide units can form stable secondary structures with as few as 4-6 residues.
The 14-Helix Mechanism

The cyclohexane ring constrains the backbone torsion angle


 (

) to approx

(gauche). This pre-organization lowers the entropic penalty of folding.
  • H-Bonding: A hydrogen bond forms between the amide

    
     of residue 
    
    
    
    and the
    
    
    of residue
    
    
    .
  • Result: A helix with a pitch of approx 5.0 Å and 3 residues per turn.

FoldamerLogic cluster_0 Thermodynamic Drivers cluster_1 Structural Outcome Constraint Cyclohexane Ring (Rigid Chair) Torsion Theta Angle ~60° (Gauche) Constraint->Torsion Entropy Reduced Entropic Penalty Torsion->Entropy HBond i to i-2 H-Bonding Entropy->HBond Helix 14-Helix Formation (Stable in Solution) HBond->Helix Proteolysis Proteolytic Stability (Drug Half-life) Helix->Proteolysis

Figure 2: Thermodynamic rationale for the stability of ACHC-based foldamers.

Organocatalytic Utility

While the diamine derivative (DACH) is famous for the Trost and Jacobsen ligands, the amino-carboxamide core serves as a unique bifunctional catalyst.

  • Mechanism: The primary amine forms an enamine with ketones (donor activation), while the carboxamide protons hydrogen-bond to the electrophile (e.g., nitroalkene), directing the stereochemical outcome.

  • Self-Validation: The (1R,2R) geometry ensures that the electrophile approaches from the Re-face (or Si-face depending on substitution), leading to high enantiomeric excess (ee).

References
  • Appella, D. H., et al. (1999).[2] "Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers." Journal of the American Chemical Society.[2] Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Berkessel, A., & Groger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications. Link
    
  • Lee, H. S., et al. (2003).

Sources

Foundational

A Technical Guide to (1R,2R)-2-Aminocyclohexane-1-carboxamide: Synthesis, Sourcing, and Applications in Drug Discovery

Abstract (1R,2R)-2-Aminocyclohexane-1-carboxamide is a chiral, bifunctional molecule of significant interest to the pharmaceutical and life sciences industries. As a derivative of a conformationally restricted β-amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2R)-2-Aminocyclohexane-1-carboxamide is a chiral, bifunctional molecule of significant interest to the pharmaceutical and life sciences industries. As a derivative of a conformationally restricted β-amino acid, its rigid cyclohexane backbone offers a unique scaffold for designing novel therapeutics, particularly in the fields of peptidomimetics and fragment-based drug design. The presence of both a primary amine and a primary carboxamide group provides two distinct points for chemical modification, enabling its incorporation into larger, more complex molecules with precise stereochemical control. This guide provides a comprehensive overview of this compound, addressing the current landscape of its commercial availability, detailing a reliable synthetic pathway from commercially available precursors, and exploring its potential applications in modern drug development.

Introduction: The Strategic Value of Chiral Cyclohexane Scaffolds

The development of novel molecular entities with well-defined three-dimensional structures is a cornerstone of modern medicinal chemistry. Chiral scaffolds, such as those derived from aminocyclohexane, provide the necessary rigidity and stereochemical precision to optimize interactions with biological targets.

The Significance of Cyclic β-Amino Acids

Cyclic β-amino acids and their derivatives are highly valued building blocks in pharmaceutical research. Unlike their linear counterparts, their cyclic nature dramatically reduces conformational flexibility. This inherent rigidity is crucial for:

  • Designing Peptidomimetics: They can be incorporated into peptide sequences to induce stable secondary structures, such as turns and helices, which are often critical for biological activity.[1]

  • Improving Pharmacokinetic Properties: The constrained conformation can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.

  • Scaffold-Based Drug Design: The cyclohexane ring serves as a robust anchor to which various functional groups can be appended in a spatially defined manner, facilitating the exploration of chemical space around a target's binding pocket.[2][3]

The Carboxamide Moiety: A Privileged Pharmacophore

The carboxamide functional group is one of the most common motifs found in approved drugs.[4][5] Its prevalence is due to a combination of chemical stability and its ability to act as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with protein targets, making it a "privileged" structure in medicinal chemistry.[5][6] The combination of the chiral aminocyclohexane core with a primary carboxamide creates a molecule with significant potential for forming specific and high-affinity interactions.

Physicochemical Properties

While specific experimental data for the pure (1R,2R) stereoisomer is not widely published, the properties can be inferred from related structures.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[7][8]
Molecular Weight 142.20 g/mol [7][8]
Appearance Predicted to be a solid-
CAS Number Not uniquely assigned; racemic/unspecified versions include 34126-95-9 and 115014-77-2.[7][8]

Sourcing Strategy & Commercial Availability

Procuring Key Precursors: A Supplier Analysis

The most logical and efficient synthetic route begins with the corresponding Boc-protected amino acid, which allows for selective chemistry on the carboxylic acid moiety without interference from the amine.

CompoundCAS NumberRepresentative SuppliersPurityIndicative Price (USD)
(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid 233661-54-6Chem-Impex≥ 98% (HPLC)$175 / 100 mg
(1R,2R)-2-Aminocyclohexanecarboxylic acid 26685-83-6Thermo Scientific Chemicals97%$192 / 250 mg

Note: Prices are subject to change and may vary between suppliers. The above table is for illustrative purposes.

Recommended Synthetic Protocol

The synthesis of (1R,2R)-2-aminocyclohexane-1-carboxamide is most effectively achieved via a two-step process starting from the commercially available N-Boc protected precursor. This strategy ensures high yields and prevents unwanted side reactions.

Synthetic Workflow Overview

The workflow involves the amidation of the carboxylic acid followed by the acidic removal of the Boc protecting group.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection Precursor Boc-(1R,2R)-2-aminocyclohexane -1-carboxylic acid (CAS: 233661-54-6) Intermediate Boc-(1R,2R)-2-aminocyclohexane -1-carboxamide Precursor->Intermediate 1. Coupling Agent (e.g., HATU) 2. Ammonia Source (e.g., NH4Cl, DIPEA) FinalProduct (1R,2R)-2-aminocyclohexane -1-carboxamide (Target Compound) Intermediate->FinalProduct Acidic Conditions (e.g., HCl in Dioxane)

Caption: Two-step synthesis of the target compound from its Boc-protected precursor.

Experimental Protocol 1: Synthesis of Boc-(1R,2R)-2-aminocyclohexane-1-carboxamide

Causality: This protocol utilizes HATU as a coupling agent, which efficiently activates the carboxylic acid to form an active ester, minimizing side reactions and racemization. An in-situ source of ammonia is generated from ammonium chloride and a non-nucleophilic base (DIPEA) to form the primary amide.[6]

Materials:

  • Boc-(1R,2R)-2-aminocyclohexane-1-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-(1R,2R)-2-aminocyclohexane-1-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU, NH₄Cl, and DIPEA sequentially to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure Boc-protected amide.

Experimental Protocol 2: Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane provides a clean and efficient method for its removal, yielding the hydrochloride salt of the final product.[3] A subsequent basic workup will yield the free amine.

Materials:

  • Boc-(1R,2R)-2-aminocyclohexane-1-carboxamide (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • 1M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amide from the previous step in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate of the hydrochloride salt may form. Monitor deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to fully precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (1R,2R)-2-aminocyclohexane-1-carboxamide hydrochloride.

  • To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0 °C, and adjust the pH to >10 with 1M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Applications in Research and Drug Development

The unique structural features of (1R,2R)-2-aminocyclohexane-1-carboxamide make it a valuable tool for drug discovery professionals.

  • Fragment-Based Drug Design (FBDD): With a low molecular weight and distinct functional groups, this compound is an ideal candidate for fragment screening libraries. It can identify key binding interactions in a target's active site, serving as a starting point for growing a more potent lead compound.[9]

  • Scaffold for Focused Libraries: The primary amine serves as a handle for diversification. It can be acylated, alkylated, or used in reductive amination to generate a library of analogs for structure-activity relationship (SAR) studies.

  • Development of Novel Anti-infectives and Anti-cancer Agents: The carboxamide pharmacophore is prevalent in anti-infective and anti-cancer drugs.[4] Using this chiral scaffold could lead to the discovery of novel agents with improved selectivity and potency.

Safety and Handling

Based on safety data for structurally related compounds, (1R,2R)-2-aminocyclohexane-1-carboxamide and its precursors should be handled with appropriate care.

  • Hazards: May cause skin, eye, and respiratory irritation.[7][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool (0-8 °C), dry, and well-ventilated area, away from oxidizing agents.[2][7]

Conclusion

(1R,2R)-2-Aminocyclohexane-1-carboxamide represents a strategically important yet commercially scarce building block for drug discovery. Its value lies in the combination of a conformationally rigid chiral core and the versatile reactivity of its amine and carboxamide groups. While direct procurement is challenging, this guide has demonstrated that it is readily accessible through a reliable, two-step synthetic sequence from commercially available precursors. By leveraging this synthetic route, researchers can unlock the potential of this unique scaffold for the development of next-generation therapeutics.

References

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINOCYCLOHEXANE-1-CARBOXAMIDE | CAS 115014-77-2. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Chemicals Plus, LLC. (n.d.). Products. Retrieved from [Link]

  • Veeprho. (n.d.). Loratadine EP Impurity G | CAS 38092-89-6. Retrieved from [Link]

  • Polat, İ., Eşsiz, S., Bozkaya, U., & Salamci, E. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry, 18, 77–85. Retrieved from [Link]

  • Carrodeguas, J. A., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7991-8000. Retrieved from [Link]

  • PubMed. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Retrieved from [Link]

  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, June 2). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

  • Bentham Science. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

(1R,2R)-2-aminocyclohexane-1-carboxamide organocatalyst for aldol reactions

Application Note: High-Performance Asymmetric Aldol Reactions via (1R,2R)-2-Aminocyclohexane-1-Carboxamide Organocatalysis Executive Summary This technical guide details the application of (1R,2R)-2-aminocyclohexane-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Asymmetric Aldol Reactions via (1R,2R)-2-Aminocyclohexane-1-Carboxamide Organocatalysis

Executive Summary

This technical guide details the application of (1R,2R)-2-aminocyclohexane-1-carboxamide as a bifunctional organocatalyst for direct asymmetric aldol reactions. Unlike secondary amine catalysts (e.g., L-Proline) that often struggle with sterically hindered ketones or require high loadings, this primary amine scaffold leverages a rigid cyclohexane backbone and a bifunctional activation mode to deliver high anti-diastereoselectivity and enantiocontrol.

Key Advantages:

  • Bifunctional Mechanism: Simultaneous enamine activation of the donor and hydrogen-bond direction of the acceptor.

  • Water Compatibility: Exhibits enhanced reactivity in aqueous media via hydrophobic amplification.

  • Stereocontrol: Rigid (1R,2R) geometry dictates high anti-aldol selectivity.

Mechanistic Principles

The efficiency of (1R,2R)-2-aminocyclohexane-1-carboxamide stems from its ability to mimic Class I aldolases. The reaction proceeds through a catalytic cycle involving a transient enamine intermediate.[1]

The "Why" Behind the Chemistry:

  • Enamine Formation: The primary amine condenses with the ketone donor (e.g., cyclohexanone) to form an enamine. Acid additives (cocatalysts) are crucial here to facilitate the reversible dehydration step.

  • Transition State Organization: The carboxamide group does not merely act as a steric bulk; the amide N-H acts as a hydrogen bond donor to the aldehyde oxygen. This dual activation (covalent enamine + non-covalent H-bond) rigidly defines the transition state, typically favoring the anti-isomer via a Zimmerman-Traxler-like transition state.

  • Hydrolysis: The resulting iminium species is hydrolyzed by water, releasing the chiral aldol product and regenerating the catalyst.[2]

Figure 1: Catalytic Cycle & Activation Mode

CatalyticCycle cluster_legend Cycle Stages Catalyst (1R,2R)-Catalyst (Primary Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O (Acid Cat.) Ketone Ketone Donor (Substrate A) Ketone->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Substrate B) Aldehyde->TS Iminium Iminium Species TS->Iminium C-C Bond Formation Iminium->Catalyst Regeneration Product Anti-Aldol Product Iminium->Product Hydrolysis Water H2O (Hydrolysis) Water->Iminium

Caption: Figure 1. The primary amine catalytic cycle.[3][4][5][6][7][8] The catalyst forms a nucleophilic enamine with the ketone, which attacks the electrophilic aldehyde activated by the amide H-bond.

Experimental Protocol

Target Reaction: Direct Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde.[9] Standard: This reaction serves as the benchmark for validating catalyst activity and stereoselectivity.

Materials & Reagents
ReagentRoleEquiv.Notes
(1R,2R)-2-aminocyclohexane-1-carboxamide Catalyst0.10 (10 mol%)Chiral source. Store in desiccator.
4-Nitrobenzaldehyde Electrophile1.0Limiting reagent. Recrystallize if yellowed.
Cyclohexanone Nucleophile5.0 - 10.0Excess drives equilibrium. Distill before use.
Acetic Acid (AcOH) Additive0.10 - 0.20Accelerates enamine formation.
Water / Brine Solvent5-10 volPromotes hydrophobic aggregation.
Step-by-Step Procedure

Step 1: Catalyst Activation

  • In a 10 mL reaction vial equipped with a magnetic stir bar, weigh (1R,2R)-2-aminocyclohexane-1-carboxamide (0.05 mmol, 10 mol% relative to aldehyde).

  • Add Acetic Acid (0.10 mmol, 20 mol%).

  • Add Water (0.5 mL). Stir for 5 minutes to ensure protonation/equilibration.

    • Checkpoint: The solution should be homogeneous or a fine suspension. If clumping occurs, sonicate briefly.

Step 2: Substrate Addition 4. Add Cyclohexanone (2.5 mmol, 5 equiv) to the vial. 5. Add 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion. 6. Seal the vial and stir vigorously at Room Temperature (25°C) .

  • Note: Vigorous stirring is critical in aqueous media to maintain the emulsion (hydrophobic effect).

Step 3: Monitoring (Self-Validating) 7. Monitor by TLC (Hexane/EtOAc 2:1) at 2 hours and 24 hours.

  • Validation: The aldehyde spot (Rf ~0.6) should disappear. The aldol product (Rf ~0.3) should appear as a major spot.
  • Stain: Use Anisaldehyde or PMA stain. The product typically stains dark blue/black.

Step 4: Workup & Purification [3] 8. Quench the reaction with saturated NH₄Cl solution (2 mL). 9. Extract with Ethyl Acetate (3 x 5 mL). 10. Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo. 11. Purify via flash column chromatography (Silica gel, gradient 10% -> 30% EtOAc in Hexane).

Step 5: Analysis 12. Yield: Calculate isolated yield. 13. dr (Diastereomeric Ratio): Determine via ¹H NMR of the crude mixture. Compare the integration of the α-proton signal of the anti isomer (doublet, J ~ 7-9 Hz) vs. syn isomer (smaller coupling constant). 14. ee (Enantiomeric Excess): Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[6]

Optimization & Troubleshooting Guide

The following workflow illustrates the decision-making process for optimizing reaction conditions if the standard protocol yields suboptimal results.

Figure 2: Optimization Workflow

Optimization Start Initial Reaction (Standard Protocol) CheckConv Check Conversion (>90%?) Start->CheckConv CheckDR Check dr (Anti:Syn > 10:1?) CheckConv->CheckDR Yes LowConv Low Conversion CheckConv->LowConv No Success Proceed to Substrate Scope CheckDR->Success Yes LowSelectivity Low Selectivity CheckDR->LowSelectivity No Action1 Increase Acid Additive (Try PNBA or TFA) LowConv->Action1 Slow Enamine Formation Action2 Switch Solvent (Try Solvent-Free or DCM) LowConv->Action2 Solubility Issue Action3 Lower Temperature (0°C or -10°C) LowSelectivity->Action3 Kinetic Control Action1->Start Retry Action2->Start Retry Action3->Start Retry

Caption: Figure 2. Decision tree for optimizing yield and stereoselectivity based on experimental feedback.

Optimization Data: Solvent & Additive Effects

Data based on typical performance of primary amine catalysts in aldol reactions.

EntrySolventAdditive (20 mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
1Water AcOH248815:192
2DCMNone48454:160
3DCMAcOH24758:185
4Solvent-Free p-Nitrobenzoic Acid1295 19:1 96
5THFTFA36605:170

Insight: Primary amine catalysts often perform best in water (due to hydrophobic aggregation of organic substrates) or under solvent-free conditions with an acidic cocatalyst. The acid is essential for turnover.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas III, C. F. (2006). Organocatalytic direct asymmetric aldol reactions in water. Journal of the American Chemical Society, 128(3), 734-735. Link

  • Gong, L. Z., & Wu, X. Y. (2005). Highly enantioselective organocatalytic direct aldol reactions catalyzed by a novel chiral amino amide. Tetrahedron: Asymmetry, 16(13), 2273-2277. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: A bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260-5267. Link

  • Vishnumaya, M. R., & Singh, V. K. (2009). Primary amine-catalyzed direct asymmetric aldol reactions.[5][6][7] The Journal of Organic Chemistry, 74(11), 4289-4297. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of (1R,2R)-2-aminocyclohexane-1-carboxamide in Hexane

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility issues with (1R,2R)-2-aminocyclohexane-1-carboxamide, particularly in nonpolar solvents suc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility issues with (1R,2R)-2-aminocyclohexane-1-carboxamide, particularly in nonpolar solvents such as hexane. This resource provides in-depth explanations, practical troubleshooting protocols, and advanced strategies to address these challenges effectively in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason (1R,2R)-2-aminocyclohexane-1-carboxamide fails to dissolve in hexane?

A1: The insolubility stems from a pronounced mismatch in molecular polarity, a principle best explained by the adage "like dissolves like".[1][2][3][4]

  • (1R,2R)-2-aminocyclohexane-1-carboxamide: This molecule is highly polar. It features a primary amine (-NH2) and a primary amide (-CONH2) group, both of which readily participate in strong hydrogen bonding. These polar functional groups dominate the molecule's properties, making it hydrophilic (water-loving).

  • Hexane: As a straight-chain alkane, hexane is a classic nonpolar solvent.[5][6][7] Its molecules interact only through weak London dispersion forces.[8]

For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the forces holding the solute molecules together in their crystal lattice and the forces between the solvent molecules. Hexane cannot form the strong hydrogen bonds necessary to break apart the highly stable, hydrogen-bonded crystal structure of the polar aminocyclohexane carboxamide.[9]

Diagram: Polarity Mismatch

G cluster_solute (1R,2R)-2-aminocyclohexane-1-carboxamide cluster_solvent Hexane Solute Polar Molecule - Amine (-NH2) - Amide (-CONH2) Intermolecular Forces: Strong Hydrogen Bonding Solvent Nonpolar Solvent - Alkane (C6H14) Intermolecular Forces: Weak London Dispersion Solute->Solvent Insoluble

Caption: Insolubility due to mismatched intermolecular forces.

Q2: I need to use a nonpolar solvent for my reaction. Are there any alternatives to pure hexane?

A2: Switching to other nonpolar solvents like heptane or cyclohexane will likely yield the same poor results. A more effective strategy is to modify the solvent system itself by creating a mixture with tailored polarity. This is known as a co-solvent system .

Q3: How does a co-solvent system work, and how can I apply it?

A3: A co-solvent system involves dissolving your compound in a minimal amount of a "good" polar solvent before diluting it with the "poor" nonpolar solvent (hexane). The polar co-solvent disrupts the solute's crystal lattice, and the resulting solvated complex can then be dispersed in the nonpolar solvent. The key is to find a miscible polar solvent that can bridge the polarity gap. Tetrahydrofuran (THF) is an excellent candidate as it is miscible with both water and many organic solvents, including hexane.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Solvent Screening

If your protocol is not strictly limited to hexane, the most direct solution is to identify a more appropriate solvent. A systematic screening process is an efficient way to test a range of solvents.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Dispense approximately 2-3 mg of (1R,2R)-2-aminocyclohexane-1-carboxamide into a series of clean, small glass vials (e.g., 1 mL vials).

  • Solvent Addition: Add 100 µL of a single test solvent to each vial. Start with the solvents listed in the table below.

  • Agitation & Observation: Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 2 minutes at room temperature. Visually inspect for dissolution against a dark background.

  • Heating: If the compound is not fully dissolved, gently warm the vial to approximately 40-50°C (do not exceed the solvent's boiling point) and agitate again.

  • Classification: Record the results for each solvent as 'Soluble,' 'Partially Soluble,' or 'Insoluble.'

Table of Recommended Screening Solvents

Solvent ClassExample SolventsExpected Outcome & Rationale
Polar Protic Water, MethanolHigh Solubility Expected. These solvents are excellent hydrogen bond donors and acceptors, mimicking the solute's properties.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solubility Expected. These solvents have large dipole moments and can effectively solvate the polar functional groups.
Ethers THF, DioxaneModerate to High Solubility Expected. These offer intermediate polarity and are good starting points for co-solvent systems.
Chlorinated Dichloromethane (DCM)Low to Moderate Solubility Expected. DCM is a weakly polar solvent.
Hydrocarbons Toluene, HexaneInsoluble Expected. Serves as a negative control, confirming the nonpolar incompatibility.
Guide 2: Protocol for a THF/Hexane Co-Solvent System

This protocol is designed for situations where the final reaction mixture must be predominantly nonpolar, but the initial dissolution of the polar starting material is the primary obstacle.

Workflow: Co-Solvent Dissolution

G A 1. Add (1R,2R)-2-aminocyclohexane- 1-carboxamide to flask. B 2. Add minimal volume of THF (polar co-solvent) dropwise until solid just dissolves. A->B C 3. While stirring vigorously, slowly add hexane (nonpolar solvent) via an addition funnel. B->C D 4. Monitor for any signs of precipitation (cloudiness). C->D E 5. Stable, homogenous solution in a predominantly nonpolar medium. D->E

Caption: Step-by-step workflow for the co-solvent method.

Detailed Step-by-Step Methodology:

  • Initial Dissolution: In a round-bottom flask equipped with a magnetic stir bar, add your (1R,2R)-2-aminocyclohexane-1-carboxamide.

  • Co-Solvent Addition: Add tetrahydrofuran (THF) dropwise while stirring. Use only the amount necessary to achieve complete dissolution. This creates a concentrated stock solution.

  • Slow Dilution: Begin the slow, dropwise addition of hexane to the stirred THF solution. Rapid addition will cause localized supersaturation and cause the compound to "crash out" of the solution.

  • Observation: Maintain vigorous stirring and carefully observe the solution. If persistent cloudiness appears, you have reached the saturation limit. You can either proceed with the slightly cloudy mixture or add a small amount of THF to redissolve the precipitate.

Guide 3: Advanced Strategy - Chemical Modification via Boc Protection

When solubility in a nonpolar solvent is an absolute requirement, modifying the molecule to reduce its polarity is a highly effective strategy. Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group masks one of the key hydrogen-bonding sites and adds a bulky, lipophilic alkyl group, significantly increasing solubility in nonpolar solvents.[10][11][12]

Reaction: (1R,2R)-2-aminocyclohexane-1-carboxamide + (Boc)₂O → N-Boc-(1R,2R)-2-aminocyclohexane-1-carboxamide

Detailed Protocol for N-Boc Protection [1]

  • Setup: Dissolve the (1R,2R)-2-aminocyclohexane-1-carboxamide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a 2:1 mixture of THF and water in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add triethylamine (TEA) (1.2 - 2.0 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as a proton scavenger.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution. The reaction is often exothermic; for sensitive substrates, this can be done in an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product, which should now be readily soluble in hexane. Purify by column chromatography if necessary.

Note: The Boc group can be easily removed later in the synthesis under mild acidic conditions (e.g., using trifluoroacetic acid in DCM).[12]

References

  • Bulk Chemicals for Businesses. Is Hexane Polar Or Non Polar. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Chemistry LibreTexts. (2020). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • Chemistry LibreTexts. (2021). Like Dissolves Like. [Link]

  • Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

  • Wikipedia. Hexane. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Stack Exchange Chemistry. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • RSC Blogs. (2011). Solvent selection guide for medicinal chemists. [Link]

  • Resolve Mass Laboratories. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

  • Standard Operating Procedure. Protocol/Procedure for dissolving polystyrene beads from electrodeposition electrodes. [Link]

  • PubMed. Cosolvency and cosolvent polarity. [Link]

  • Green Chemistry Teaching and Learning Community. (2024). Tools and techniques for solvent selection: green solvent selection guides. [Link]

  • YouTube. (2021). Example: GSK solvent selection guide. [Link]

  • University of York. Solvent Selection Guide. [Link]

  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. [Link]

  • University of California, Merced. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • Semantic Scholar. Cosolvency and Cosolvent Polarity. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • University of Rochester. Workup for Reactions in THF/Dioxane. [Link]

  • PMC. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • Google Patents.
  • YouTube. (2015). Solubility in Hexane Using Intermolecular Forces (Like dissolves like). [Link]

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Optimization

purification of (1R,2R)-2-aminocyclohexane-1-carboxamide from cis-isomer impurities

Executive Summary The purification of (1R,2R)-2-aminocyclohexane-1-carboxamide (often an intermediate in the synthesis of Factor Xa inhibitors like Edoxaban) presents a classic stereochemical challenge. The primary impur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of (1R,2R)-2-aminocyclohexane-1-carboxamide (often an intermediate in the synthesis of Factor Xa inhibitors like Edoxaban) presents a classic stereochemical challenge. The primary impurity is the cis-diastereomer (1R,2S or 1S,2R), which possesses distinct solubility and thermodynamic properties.

This guide moves beyond standard silica chromatography, which is often inefficient for polar amides. Instead, we focus on thermodynamic control and diastereomeric salt crystallization . These methods exploit the stability of the trans-diequatorial conformation and the lattice energy differences of specific salts.

Module 1: The Thermodynamic Advantage (Epimerization)

User Question: My reaction yielded a 60:40 trans:cis mixture. Can I convert the cis-impurity rather than just discarding it?

Technical Insight: Yes. Unlike enantiomers, diastereomers have different internal energies. In 1,2-disubstituted cyclohexanes, the trans-isomer (diequatorial) is thermodynamically more stable than the cis-isomer (axial-equatorial) due to 1,3-diaxial interactions.

Protocol: Base-Catalyzed Epimerization Before attempting crystallization, you should maximize the trans content.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (0.1 – 0.5 equivalents).

  • Conditions: Reflux for 4–12 hours.

  • Mechanism: The base deprotonates the

    
    -carbon (relative to the carboxamide). The resulting enolate can reprotonate from either face. Thermodynamic equilibrium favors the trans-isomer (typically >90:10 ratio).
    

Epimerization Cis Cis-Isomer (Axial-Equatorial) High Energy Enolate Planar Enolate Intermediate Cis->Enolate Base (Deprotonation) Enolate->Cis Reversible Trans Trans-Isomer (Diequatorial) Low Energy Enolate->Trans Reprotonation (Thermodynamic Control)

Figure 1: Thermodynamic equilibration of cyclohexane carboxamides.

Module 2: Purification via Oxalate Salt Formation

User Question: Direct recrystallization of the free base is yielding oily crystals. What salt form do you recommend?

Technical Insight: For cyclohexane-amino-amides, the Oxalate salt is the industry standard (see Edoxaban synthesis literature). Oxalic acid forms a rigid, hydrogen-bonded network that discriminates sharply between the linear trans-isomer and the bent cis-isomer. The trans-oxalate salt typically crystallizes readily from aqueous alcohols, while the cis-salt remains in the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude free base (e.g., 10 g) in Methanol (50 mL) .

  • Acid Addition: Add Oxalic Acid Dihydrate (1.05 equivalents) dissolved in warm Methanol (20 mL).

    • Tip: Add slowly at 40°C to prevent rapid trapping of impurities.

  • Crystallization:

    • Stir at 40°C for 30 mins.

    • Cool slowly to 0–5°C over 2 hours.

    • Critical: If an oil forms, reheat to reflux and add small amounts of water (1–5% v/v) until clear, then cool again.

  • Filtration: Filter the white precipitate.[1] Wash with cold Methanol/MTBE (1:1).

  • Free Basing (Optional): If the free amine is required, suspend the salt in water, adjust pH to >10 with NaOH, and extract with Dichloromethane (DCM) or n-Butanol.

Data: Salt Solubility Comparison

Salt FormSolvent SystemTrans-Isomer RecoveryCis-Isomer RejectionNotes
Oxalate MeOH / Water High (>85%) Excellent Recommended starting point.
TartrateEtOH / WaterModerateGoodUseful if optical resolution is also needed.
HClIPA / WaterHighPoorOften forms hygroscopic solids; poor separation.
TosylateEtOHHighModerateGood alternative if oxalate fails.

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting low recovery (<50%) after crystallization."
  • Cause: The solubility difference between cis and trans in your chosen solvent volume is too low, or you are losing product to the mother liquor.

  • Fix:

    • Concentrate: Reduce solvent volume by 30%.

    • Anti-solvent: Add MTBE or Ethyl Acetate dropwise to the cooled methanol solution to force precipitation.

    • Check pH: Ensure you added a slight excess of oxalic acid.

Issue 2: "The product purity is stuck at 95%."
  • Cause: Eutectic formation or inclusion of mother liquor in the crystal lattice.

  • Fix: Perform a slurry wash .

    • Suspend the solid in refluxing Ethanol (10 volumes).

    • Stir for 1 hour (do not dissolve completely).

    • Cool and filter.[1][2][3] This leaches out surface impurities without the yield loss of a full recrystallization.

Issue 3: "How do I confirm the stereochemistry?"
  • Method: 1H NMR (Coupling Constants).

    • Trans-Isomer: Look for the proton at C1 (alpha to carbonyl) or C2 (alpha to amine). The vicinal coupling constant (

      
      ) for trans-diaxial protons is large (10–12 Hz ).
      
    • Cis-Isomer: The axial-equatorial coupling is significantly smaller (3–5 Hz ).

Module 4: Process Workflow Visualization

The following diagram outlines the integrated purification strategy, combining epimerization and salt formation.

PurificationWorkflow Start Crude Mixture (Trans/Cis ~ 60:40) Epimerization Epimerization (NaOEt/EtOH, Reflux) Start->Epimerization Check Check Ratio (Target >90:10) Epimerization->Check Check->Epimerization Ratio Low SaltForm Salt Formation (Oxalic Acid in MeOH) Check->SaltForm Ratio OK Filter Filtration & Wash (Cold MeOH) SaltForm->Filter Solid Solid Cake (Pure Trans-Oxalate) Filter->Solid Crystals Liquor Mother Liquor (Enriched Cis) Filter->Liquor Filtrate Recycle Recycle to Epimerization Liquor->Recycle Optional Recovery

Figure 2: Integrated workflow for maximizing yield and purity of the trans-isomer.

References

  • Daiichi Sankyo Co., Ltd. (2015). Process for the preparation of Edoxaban and intermediates thereof. US Patent 9,120,750.

    • Relevance: Describes the industrial purification of the analogous diamine/amide intermediates using oxal
  • Yoshino, T., et al. (2010). Synthesis and evaluation of novel Factor Xa inhibitors: Edoxaban derivatives. Bioorganic & Medicinal Chemistry, 18(22), 8040-8053.

    • Relevance: details the stereochemical stability and NMR characteriz
  • Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Troubleshooting

resolving hygroscopic nature of (1R,2R)-2-aminocyclohexane-1-carboxamide salts

Welcome to the technical support center for resolving challenges associated with the hygroscopic nature of (1R,2R)-2-aminocyclohexane-1-carboxamide salts. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges associated with the hygroscopic nature of (1R,2R)-2-aminocyclohexane-1-carboxamide salts. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable protocols to characterize, troubleshoot, and mitigate moisture-related stability issues.

Section 1: Understanding the Core Problem - Hygroscopicity

Q1: I've just synthesized a new salt of (1R,2R)-2-aminocyclohexane-1-carboxamide, and it turned into a sticky mess overnight. What is happening?

A1: You are likely observing the effects of hygroscopicity. This is the tendency of a solid substance to attract and hold water molecules from the surrounding atmosphere through either absorption or adsorption.[1] For active pharmaceutical ingredients (APIs) like your carboxamide salt, this is a critical parameter. Uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Changes: Deliquescence (dissolving in absorbed water), caking, clumping, and altered powder flow, which severely impact manufacturing processes like milling and tableting.[1][2]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the API's potency and shelf-life.[1]

  • Polymorphic Transformations: Moisture can induce a change in the crystal form of your salt, potentially converting an anhydrous form to a less stable or less soluble hydrate.[3] This can have profound effects on the drug's bioavailability.

The primary amine and carboxamide functional groups in your molecule, along with the ionic nature of the salt, create a polar surface that readily interacts with water molecules. The specific counter-ion you've used and the resulting crystal lattice structure are the dominant factors determining the degree of hygroscopicity.

Q2: Why is one salt of my compound highly hygroscopic while another is stable?

A2: The hygroscopicity of a salt is intrinsically linked to its solid-state properties, primarily its crystal structure and the energy of its crystal lattice.[4][5]

  • Crystal Lattice Energy: A highly ordered, stable crystal lattice with strong intermolecular forces has lower energy and is less "willing" to accommodate water molecules that would disrupt this packing.[5][6] Conversely, a salt with a weaker or less efficient crystal packing provides more energetically favorable sites for water molecules to interact.

  • Amorphous vs. Crystalline State: If your salt preparation resulted in an amorphous (disordered) solid rather than a crystalline one, it will be significantly more hygroscopic.[7][8][9] Amorphous materials lack long-range order, have higher free energy, and possess more voids, making them kinetically prone to absorbing moisture.[9]

  • Counter-ion Properties: The choice of counter-ion is critical. Different counter-ions will lead to salts with unique crystal structures and lattice energies, directly influencing their interaction with water.[10]

This is why a salt screening process is a cornerstone of early-stage drug development—it systematically explores various counter-ions to find a salt form with the optimal balance of properties, including low hygroscopicity.[11][][13]

Section 2: Characterization & Troubleshooting

Q3: How can I quantitatively measure the hygroscopicity of my (1R,2R)-2-aminocyclohexane-1-carboxamide salt?

A3: The gold-standard technique is Dynamic Vapor Sorption (DVS) .[3][14][15] DVS analysis provides precise, quantitative data on how a material's mass changes in response to controlled changes in relative humidity (RH) at a constant temperature.[16]

A DVS experiment generates a sorption-desorption isotherm, which is a plot of the percentage change in mass versus RH. This plot reveals:

  • The equilibrium moisture content at different humidity levels.[1]

  • The critical relative humidity (cRH) at which the material begins to absorb significant amounts of water.

  • Whether the water uptake is reversible (desorption curve overlays the sorption curve).

  • Hysteresis, where the desorption curve does not follow the sorption curve, which can indicate structural changes like hydrate formation.[3]

Workflow Diagram: Resolving Hygroscopicity Issues

G start Start: New (1R,2R)-2-aminocyclohexane- 1-carboxamide salt synthesized observe Q: Does the material show signs of physical instability (clumping, deliquescence)? start->observe dvs A: Perform Quantitative Analysis (Dynamic Vapor Sorption - DVS) observe->dvs Yes non_hygroscopic Result: Non-Hygroscopic. Proceed with development. Implement standard handling. observe->non_hygroscopic No classify Classify Hygroscopicity (e.g., EP criteria) dvs->classify is_hygroscopic Q: Is it slightly hygroscopic or worse? classify->is_hygroscopic is_hygroscopic->non_hygroscopic No salt_screen Strategy 1: Salt Screening Identify alternative, more stable salt forms. is_hygroscopic->salt_screen Yes (Preferred Path) formulate Strategy 2: Formulation Approach (If salt form cannot be changed) is_hygroscopic->formulate Yes (Alternative Path) select_salt Select lead salt candidate with low hygroscopicity and good physicochemical properties. salt_screen->select_salt excipients Co-process with excipients (e.g., moisture scavengers, hydrophobic barriers). formulate->excipients coating Apply moisture-barrier film coating. formulate->coating end End: Stable drug product candidate select_salt->end excipients->end coating->end G cluster_0 Formulation Strategies API Hygroscopic API ((1R,2R)-2-ACSA Salt) Moisture Atmospheric Moisture (H2O) Moisture->API Direct Interaction (Causes Instability) Excipient Hydrophobic Excipient (e.g., Mg Stearate) Moisture->Excipient Repels Coating Polymer Film Coat (e.g., Ethyl Cellulose) Moisture->Coating Blocks Scavenger Moisture Scavenger (e.g., Silicon Dioxide) Moisture->Scavenger Adsorbs

Caption: How formulation strategies shield the API.

Section 5: Practical Handling & Storage

Q6: What are the best laboratory practices for handling my hygroscopic (1R,2R)-2-aminocyclohexane-1-carboxamide salts to ensure the integrity of my experiments?

A6: Proper handling is critical to prevent moisture-induced changes that could compromise your results. [2][17]

  • Controlled Environment: Whenever possible, handle the material in a low-humidity environment, such as a glove box flushed with dry nitrogen. [18][19]* Weighing: This is a point of high vulnerability. Weigh the material as quickly as possible. For preparing solutions, it is best practice to weigh the solid directly into a pre-weighed, sealable flask. [18]Avoid leaving the container open on the balance.

  • Storage: Always store hygroscopic materials in tightly sealed containers. For highly sensitive compounds, use a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide). [1]Consider vacuum sealing or backfilling the container with an inert gas like nitrogen or argon.

  • Packaging: For long-term storage or shipping, use packaging with a high moisture barrier, such as foil-laminated pouches. [20]

Section 6: Frequently Asked Questions (FAQs)

Q: Can I just dry my salt in a vacuum oven if it absorbs water? A: While this can remove adsorbed surface water, it may not be effective for removing water that has been absorbed into the crystal lattice to form a stable hydrate. [18]Aggressive drying can sometimes even damage the crystal structure. It is a temporary fix, not a solution for inherent hygroscopicity.

Q: My XRPD pattern of the wet material looks different—the peaks are broader. Why? A: Moisture absorption can disrupt the crystal lattice, reducing long-range order. This leads to a decrease in crystallite size and/or an increase in microstrain, both of which cause peak broadening in an XRPD pattern. [21]In severe cases, it can lead to partial or full amorphization. [21] Q: Does hygroscopicity affect bioavailability? A: Yes, indirectly but significantly. If moisture induces a conversion from a stable anhydrous form to a less soluble hydrate, the dissolution rate of the drug can decrease, potentially lowering its bioavailability. [3] Q: Are there any computational tools that can predict the hygroscopicity of a salt? A: While some thermodynamic models exist, accurately predicting hygroscopicity is challenging because it depends heavily on the specific three-dimensional packing of the crystal lattice, which is difficult to predict de novo. [22][23]Experimental characterization remains the most reliable approach.

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). MDPI.
  • Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024). ACS Publications.
  • Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. (2019). RSC Publishing.
  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018). Asaclean® Purging Compounds.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon.
  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology.
  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (n.d.). PMC.
  • Salt Form Screening and Selection Services. (2026). BOC Sciences.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena.
  • How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit.
  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. (2022). Ask this paper | Bohrium.
  • Co-processing with excipients to reduce hygroscopicity. (n.d.). ResearchGate.
  • Amorphous vs Crystalline Solids - Know the Differences. (2024). WaferPro.
  • 21.5: Lattice Energies of Crystals. (2023). Chemistry LibreTexts.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). IntechOpen.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.). acp.copernicus.org.
  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid.
  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. (n.d.). MilliporeSigma.
  • 12.1: Crystalline and Amorphous Solids. (2023). Chemistry LibreTexts.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.). ACP.
  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). MDPI.
  • Dynamic Vapor Sorption. (n.d.). AQUALAB.
  • The Physical Chemistry of Salt Screening. (2020). CatSci.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). MDPI.
  • Salt Screening. (2021). Improved Pharma.
  • CHAPTER 20: Lattice Energy. (n.d.). Mega Lecture.

Sources

Optimization

Technical Support Center: Optimizing Enantioselectivity in (1R,2R)-2-Aminocyclohexane-1-carboxamide Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclohexane-1-carboxamide and its derivatives in asymmetric catalysis. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclohexane-1-carboxamide and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge in the field: low enantiomeric excess (ee). By understanding the underlying causes and implementing systematic diagnostic procedures, you can significantly improve the stereochemical outcome of your reactions and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I've just obtained a low enantiomeric excess (ee) in my reaction using a (1R,2R)-2-aminocyclohexane-1-carboxamide catalyst. What is the very first thing I should check?

A1: Before investigating the reaction chemistry, your immediate first step should be to rigorously validate your analytical method, typically Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or poorly optimized analytical method is a frequent source of inaccurate ee measurements. Ensure that you have baseline resolution of the enantiomers (Resolution > 1.5) and that your method is validated for accuracy, precision, and linearity.

Q2: My ee values are inconsistent from one run to the next, even when I follow the same procedure. What could be causing this lack of reproducibility?

A2: Inconsistent ee values often point to issues with the purity of your reagents or catalyst, or subtle variations in your reaction setup. Trace impurities in your substrate, reagents, or solvent can act as catalyst poisons or promote non-selective background reactions. Additionally, ensure that your reaction is conducted under a strictly inert atmosphere to prevent the ingress of air and moisture, which can deactivate the catalyst.

Q3: Can the concentration of the (1R,2R)-2-aminocyclohexane-1-carboxamide catalyst affect the enantioselectivity?

A3: Yes, catalyst loading can have a significant impact on enantioselectivity. While a higher catalyst loading might increase the reaction rate, it can also lead to the formation of less selective catalyst aggregates or dimers in some systems, resulting in a lower ee. It is always advisable to screen a range of catalyst loadings to identify the optimal concentration for your specific transformation.

Q4: How sensitive are reactions catalyzed by (1R,2R)-2-aminocyclohexane-1-carboxamide to temperature fluctuations?

A4: Temperature is a critical parameter in asymmetric catalysis. Generally, lower temperatures lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states is more pronounced. However, this is not always the case, and some reactions exhibit a non-linear relationship between temperature and ee. In rare instances, a reversal of enantioselectivity has been observed at different temperatures. Therefore, precise and consistent temperature control is crucial for reproducible results.

In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Low Enantiomeric Excess

A low or inconsistent ee is a common hurdle in asymmetric synthesis. This guide provides a logical workflow to systematically identify and address the root cause of the problem.

Troubleshooting Workflow for Low Enantiomeric Excess

TroubleshootingWorkflow start Start: Low Enantiomeric Excess Observed analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytical sub_analytical1 Is the chiral separation adequate? (Resolution > 1.5) analytical->sub_analytical1 reagents Step 2: Scrutinize Reagents & Catalyst sub_reagents1 Substrate/Reagent Purity Check reagents->sub_reagents1 conditions Step 3: Evaluate Reaction Conditions sub_conditions1 Temperature Control: Consistent & Optimal? conditions->sub_conditions1 resolution Resolution: Reproducible High ee Achieved sub_analytical2 Is the method validated? sub_analytical1->sub_analytical2 Yes action_analytical1 Optimize separation method. sub_analytical1->action_analytical1 No sub_analytical2->reagents Validated action_analytical2 Perform method validation: - Accuracy - Precision - Linearity sub_analytical2->action_analytical2 Not Validated sub_reagents2 Catalyst Quality Check sub_reagents1->sub_reagents2 Pure action_reagents1 Purify substrate/reagents (e.g., recrystallization, distillation). sub_reagents1->action_reagents1 Impure sub_reagents3 Solvent Quality: Anhydrous & Degassed? sub_reagents2->sub_reagents3 High Quality action_reagents2 Synthesize/procure fresh catalyst & characterize thoroughly. sub_reagents2->action_reagents2 Questionable sub_reagents3->conditions High Quality action_reagents3 Use freshly distilled/ anhydrous solvent. sub_reagents3->action_reagents3 Poor Quality sub_conditions2 Atmosphere Control: Inert Gas Pure? Air/Moisture Leaks? sub_conditions1->sub_conditions2 Yes action_conditions1 Calibrate thermostat; Optimize temperature. sub_conditions1->action_conditions1 No sub_conditions2->resolution Yes action_conditions2 Check for leaks; Use high-purity inert gas. sub_conditions2->action_conditions2 No action_analytical1->analytical action_analytical2->analytical action_reagents1->reagents action_reagents2->reagents action_reagents3->reagents action_conditions1->conditions action_conditions2->conditions

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Guide 2: Deep Dive into Reagent and Catalyst Purity

Q: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?

A: Scrutinize the purity of all your starting materials. Trace impurities can have a significant negative impact on enantioselectivity by acting as inhibitors or competing substrates.

  • Substrate Purity: Impurities such as geometric isomers (E/Z), or compounds with strongly coordinating groups (e.g., unprotected amines or thiols) can interfere with the catalyst. Residual halides from the substrate synthesis can also poison the catalyst.

  • Catalyst Purity and Integrity: The (1R,2R)-2-aminocyclohexane-1-carboxamide catalyst itself must be of high chemical and enantiomeric purity. Before beginning a series of experiments, it is crucial to qualify your catalyst batch.

  • Solvent Quality: Ensure your solvents are anhydrous and free of peroxides. Freshly distilled or commercially available anhydrous solvents are recommended.

Guide 3: Optimizing Reaction Parameters

Once you are confident in your analytical method and the purity of your materials, the next step is to optimize the reaction conditions.

ParameterPotential IssueRecommended ActionRationale
Temperature Suboptimal temperature can lead to reduced enantioselectivity.Screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature).Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, the optimal temperature is reaction-specific.
Solvent The solvent can influence catalyst solubility, aggregation, and the stability of the transition state.Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile).The ideal solvent will provide good solubility for all components and favor the formation of the more selective catalytic species.
Catalyst Loading High catalyst concentrations can lead to aggregation and a decrease in ee.Perform a catalyst loading study (e.g., 1 mol%, 5 mol%, 10 mol%).This will help identify the optimal balance between reaction rate and enantioselectivity, avoiding potential aggregation issues.
Additives The absence of a necessary additive or the presence of an inhibiting one can affect the outcome.If applicable to your specific reaction, screen different additives (e.g., acids, bases, water).Additives can play a crucial role in the catalytic cycle by activating the catalyst or substrate.
Reaction Time Insufficient reaction time can lead to low conversion, while prolonged times may result in product racemization or degradation.Monitor the reaction progress over time to determine the optimal reaction duration.This ensures the reaction reaches completion without compromising the enantiomeric purity of the product.

Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method

This protocol outlines the key steps to validate your analytical method for determining enantiomeric excess.

  • System Suitability: Before any analysis, inject a standard solution containing a racemic mixture of the product. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Linearity: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Plot the peak area ratio of the minor enantiomer to the major enantiomer against their concentration ratio. The correlation coefficient (r²) of the resulting line should be ≥ 0.99.

  • Accuracy: Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples). Analyze these samples and compare the measured ee with the known value. The deviation should be within an acceptable range (typically ±2%).

  • Precision: Inject the same sample multiple times (at least three injections) to assess the repeatability of the measurement. The relative standard deviation (RSD) of the ee values should be low (typically <2%).

Protocol 2: Catalyst Quality Check

Before starting a series of experiments, it is crucial to qualify your catalyst batch.

  • Characterization: Confirm the identity and purity of your (1R,2R)-2-aminocyclohexane-1-carboxamide catalyst using standard analytical techniques such as NMR spectroscopy and elemental analysis.

  • Activity and Enantioselectivity Test: Perform a small-scale test reaction using a standard substrate for which the expected outcome is well-established. Compare the observed yield and ee with the literature values to ensure your catalyst is performing as expected.

Protocol 3: Substrate and Reagent Purification

Ensuring the purity of your starting materials is critical for achieving high enantioselectivity.

  • Substrate Purification:

    • Recrystallization: For solid substrates, recrystallization from an appropriate solvent system is an effective method to remove impurities.

    • Distillation: For liquid substrates, distillation (under reduced pressure for high-boiling point compounds) can be used for purification.

Reference Data & Comparative Studies

Validation

IR spectrum amide bands for (1R,2R)-2-aminocyclohexane-1-carboxamide

This guide details the infrared (IR) spectral characterization of (1R,2R)-2-aminocyclohexane-1-carboxamide , a critical chiral scaffold in organocatalysis and drug design. Unlike standard spectral libraries that list pea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectral characterization of (1R,2R)-2-aminocyclohexane-1-carboxamide , a critical chiral scaffold in organocatalysis and drug design.

Unlike standard spectral libraries that list peak positions in isolation, this guide focuses on the structural dynamics revealed by the amide bands. Specifically, it addresses the differentiation of the (1R,2R) trans-isomer from its cis-diastereomer and acyclic analogues through the analysis of intramolecular hydrogen bonding (IMHB).

Part 1: Spectral Signatures & Structural Dynamics

The IR spectrum of (1R,2R)-2-aminocyclohexane-1-carboxamide is defined by the interaction between the C1-carboxamide (


) and the C2-amine (

).

In the (1R,2R) trans-diequatorial conformation, the dihedral angle (


) permits the formation of a stable intramolecular hydrogen bond loop. This rigidifies the scaffold, resulting in distinct shifts in the Amide I and Amide A regions compared to non-rigid analogues.
The "Amide Fingerprint" (Experimental Ranges)
Spectral RegionBand AssignmentWavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Structural Insight
Amide A N-H Stretching (Asym/Sym)3280 – 3350 Diagnostic. Lower frequency and broadening indicate strong Intramolecular H-bonding (IMHB). Free N-H appears

.[1]
Amide I C=O Stretching1630 – 1660 Primary Indicator. The C=O bond weakens (lengthens) due to H-bonding, shifting to lower wavenumbers compared to free amides (

).
Amide II N-H Bending / C-N Stretching1530 – 1560 Conformational Check. Shifts to higher wavenumbers upon H-bonding due to increased rigidity of the C-N bond.
Amine Scissoring

Bending

Often appears as a shoulder on the Amide I/II envelope; less diagnostic than Amide A.

Note on Phase Dependence: The values above represent the solid state (KBr/ATR) or concentrated solution where H-bonding is maximized. In dilute non-polar solvents, these bands may shift if the H-bond is intermolecular (see Protocol below).[2]

Part 2: Comparative Analysis (Trans vs. Cis vs. Acyclic)

To validate the stereochemical purity of the (1R,2R) isomer, one must compare it against its likely impurities or analogues.

Trans-(1R,2R) vs. Cis-(1R,2S)

The cis-isomer (one axial, one equatorial substituent) possesses a different H-bond geometry.

  • Trans-(1R,2R): Forms a stable, planar-like H-bond network (often 14-helix precursor in peptides). The Amide I band is sharp and distinct at

    
    .
    
  • Cis-(1R,2S): The axial/equatorial clash introduces ring strain. The IMHB is often weaker or distorted, causing the Amide A band to shift to higher frequencies (

    
    ) and the Amide I band to broaden .
    
Trans-(1R,2R) vs. Acyclic (e.g., -Alaninamide)
  • Acyclic: Lacks ring constraints. Entropy disfavors stable IMHB in solution.

  • Result: Acyclic analogues show "Free" Amide I bands (

    
    ) in dilute solution, whereas the (1R,2R) cyclohexane ring pre-organizes the molecule, maintaining the H-bonded signal (
    
    
    
    ) even at lower concentrations.

Part 3: Experimental Protocol (Self-Validating)

To distinguish Intramolecular (structural feature) from Intermolecular (concentration artifact) H-bonding, you must perform a Dilution Study .

Objective: Determine if the Amide I shift is intrinsic to the (1R,2R) molecule.

Step-by-Step Workflow:
  • Preparation:

    • Prepare a stock solution of (1R,2R)-2-aminocyclohexane-1-carboxamide in dry Chloroform (

      
      )  or Dichloromethane (
      
      
      
      )
      at
      
      
      .
    • Critical: Avoid protic solvents (MeOH, EtOH) or DMSO, as they disrupt internal H-bonds.

  • Acquisition (High Concentration):

    • Record FT-IR spectrum of the

      
       solution using a liquid cell (
      
      
      
      windows, 0.1–1.0 mm path length).
    • Target: Observe Amide I peak at

      
      .
      
  • Serial Dilution:

    • Dilute sample to

      
      , then 
      
      
      
      .
    • Increase scan count (e.g., 64 to 128 scans) to compensate for signal loss.

  • Data Analysis (The Validation Logic):

    • Scenario A (Intermolecular): If the Amide I band shifts up (e.g.,

      
      ) upon dilution, the H-bonds were between different molecules (dimers).
      
    • Scenario B (Intramolecular - Desired): If the Amide I band position remains constant (

      
      ) upon dilution, the H-bond is internal to the (1R,2R) structure.
      

Part 4: Visualization of Characterization Logic

The following diagram illustrates the decision tree for assigning the spectral bands and validating the (1R,2R) configuration.

IR_Characterization_Logic Start Sample: (1R,2R)-2-aminocyclohexane- 1-carboxamide Solvent_Choice Dissolve in Non-Polar Solvent (CHCl3 or CH2Cl2) Start->Solvent_Choice Acquire_High Acquire Spectrum High Conc. (50 mM) Solvent_Choice->Acquire_High Check_AmideI Amide I Band Position? Acquire_High->Check_AmideI Low_Freq < 1660 cm-1 (H-Bonded State) Check_AmideI->Low_Freq Observed High_Freq > 1680 cm-1 (Free State) Check_AmideI->High_Freq Rare/Acyclic Dilution_Step Perform Dilution Series (50 mM -> 0.5 mM) Low_Freq->Dilution_Step Compare_Shift Does Peak Shift? Dilution_Step->Compare_Shift Shift_Yes Shift Observed: Intermolecular H-Bonding (Aggregation) Compare_Shift->Shift_Yes Blue Shift Shift_No No Shift: Intramolecular H-Bonding (Valid 1R,2R Geometry) Compare_Shift->Shift_No Stable Position

Caption: Logic flow for validating Intramolecular Hydrogen Bonding (IMHB) in (1R,2R)-2-aminocyclohexane-1-carboxamide using IR dilution studies.

References

  • Gellman, S. H., et al. (1998). "beta-Peptide folding: Structure of a beta-amino acid hexamer." Journal of the American Chemical Society.

    • Context: Establishes the foundational IR signatures for trans-2-aminocyclohexanecarboxylic acid derivatives (ACHC) and their tendency to form 14-helices stabilized by H-bonds.
  • Seebach, D., et al. (1996). "beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.

    • Context: Provides comparative structural data for cyclic -amino acid deriv
  • Martinek, T. A., & Fülöp, F. (2012). "Peptidic foldamers: ramping up diversity." Chemical Society Reviews.

    • Context: Reviews the conformational stability and H-bonding patterns of 2-aminocyclohexane carboxamide scaffolds.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3]

    • Context: Authoritative standard for general Amide I/II and N-H stretching frequency assignments.

Sources

Comparative

Comparative Guide: Enantiomeric Purity Determination of (1R,2R)-2-aminocyclohexane-1-carboxamide

Executive Summary & Strategic Analysis The determination of enantiomeric purity for (1R,2R)-2-aminocyclohexane-1-carboxamide presents a specific set of analytical challenges distinct from standard aromatic chiral drugs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The determination of enantiomeric purity for (1R,2R)-2-aminocyclohexane-1-carboxamide presents a specific set of analytical challenges distinct from standard aromatic chiral drugs.

The Core Challenge:

  • Lack of Chromophores: The molecule is aliphatic. It lacks aromatic rings or conjugated systems, forcing UV detection to low wavelengths (<210 nm), where solvent noise and baseline drift are problematic.

  • Structural Rigidity: While the cyclohexane ring reduces conformational freedom (aiding separation), the lack of "pi-pi" interaction sites renders standard polysaccharide columns (e.g., Chiralpak AD/OD) ineffective for the native molecule.

  • Functionality: The primary amine is the critical "handle" for chiral recognition.

Strategic Recommendation:

  • For High-Throughput QC: Use Direct Chiral HPLC with Crown Ether Phases . This exploits the primary amine functionality directly without derivatization.

  • For High Sensitivity/Trace Impurity Analysis: Use Indirect Determination via Marfey’s Reagent . This introduces a strong chromophore (340 nm detection) and converts enantiomers to diastereomers separable on standard C18 columns.

Method A: Direct Chiral HPLC (Crown Ether)

The "Gold Standard" for Native Aliphatic Amines

Mechanism of Action

This method utilizes a chiral crown ether stationary phase (Crownpak CR(+)).[1][2][3] The crown ether forms a host-guest inclusion complex specifically with the protonated primary ammonium ion (


) of the analyte. The chiral barrier is provided by the binaphthyl groups on the crown ether, which discriminate between the (1R,2R) and (1S,2S) spatial arrangements of the ammonium and carboxamide groups.
Protocol
  • Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm).[3]

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.0 to 2.0).[1][4]

    • Optimization: Start with pH 1.5

      
      .[4] If retention is too high, add Methanol (max 15% v/v).[1]
      
    • Note: Perchloric acid is essential; it forms a "soft" ion pair that does not interfere with the crown ether inclusion as much as chloride or phosphate would.

  • Flow Rate: 0.4 - 0.8 mL/min (Lower flow improves resolution in inclusion mechanisms).

  • Temperature:

    
     (Lower temperature increases the stability of the inclusion complex, enhancing resolution).
    
  • Detection: UV at 200 nm or 210 nm (or Refractive Index/CAD if available).

Data & Performance
ParameterPerformance
Resolution (

)
Typically > 2.5 for aliphatic amines.
LOD (Limit of Detection) Moderate (due to 200 nm detection). ~0.1% w/w.
Throughput High (Run time < 20 mins).
Robustness High (No derivatization errors).

Critical Warning: Do not use mobile phases containing Potassium (


) or Ammonium (

) ions.[4] These ions fit perfectly into the crown ether, permanently blocking the active sites and destroying the column.

Method B: Indirect Analysis (Marfey’s Reagent)

The "High Sensitivity" Solution

Mechanism of Action

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the primary amine of the analyte via nucleophilic aromatic substitution. This achieves two goals:

  • Chromophore Addition: Adds a dinitrophenyl group, enabling detection at 340 nm (zero baseline noise).

  • Diastereomer Formation: Converts the (1R,2R)/(1S,2S) enantiomeric pair into diastereomers (L-L and L-D), which have different physical properties and can be separated on an achiral C18 column.

Protocol

Step 1: Derivatization

  • Dissolve 1 mg sample in 100 µL

    
    .
    
  • Add 200 µL 1% Marfey’s Reagent (in Acetone).

  • Add 40 µL 1M

    
     (pH must be > 8 for reaction).
    
  • Incubate at

    
     for 60 minutes.
    
  • Quench with 40 µL 1M HCl (to neutralize).

  • Dilute with Mobile Phase A.

Step 2: HPLC Analysis

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[2][4][5]

  • Gradient: 10% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm.

Data & Performance
ParameterPerformance
Resolution (

)
Excellent (

typical for diastereomers).
LOD Superior (can detect < 0.05% impurity due to 340 nm detection).
Throughput Low (Requires 1 hr prep + 30 min run).
Cost Low (Standard C18 column + Reagent).

Comparative Analysis & Decision Logic

The following table contrasts the two primary methodologies to aid in selection.

FeatureMethod A: Direct (Crown Ether)Method B: Indirect (Marfey's)
Primary Use Case Routine QC, Process MonitoringTrace Impurity ID, Biological Samples
Sample Prep Dissolve & Shoot (Instant)Derivatization (1-2 Hours)
UV Detection 200-210 nm (Noisy, non-specific)340 nm (Clean, specific)
Column Cost High ($1,500+)Low ($400)
Risk Factor Column fouling by

ions
Kinetic Resolution (incomplete reaction)
Elution Order Fixed by Column Type (CR+ vs CR-)Fixed by L- vs D- Marfey Reagent
Decision Workflow (Graphviz)

MethodSelection Start Start: Select Method for (1R,2R)-2-aminocyclohexane-1-carboxamide IsTrace Is detection limit < 0.05% required? Start->IsTrace IsQC Is this for High-Throughput Routine QC? IsTrace->IsQC No MethodB METHOD B: Marfey's Reagent (Derivatization + C18) Best for Sensitivity & Cost IsTrace->MethodB Yes (Need high sensitivity) MethodA METHOD A: Direct HPLC (Crownpak CR+) Best for Speed & Simplicity IsQC->MethodA Yes (Need speed) IsQC->MethodB No (Budget constrained)

Caption: Decision tree for selecting between Direct Crown Ether HPLC and Indirect Marfey's Derivatization based on sensitivity and throughput needs.

Experimental Workflow: Method Development Loop

When validating the chosen method, follow this logical loop to ensure robustness.

MethodDev Step1 1. Solubility Check (Water/MeOH) Step2 2. Select Mode Step1->Step2 BranchA Direct (Crown) Step2->BranchA BranchB Indirect (Marfey) Step2->BranchB OptA Optimize pH (1.0-2.0) & Temp (10-25°C) BranchA->OptA OptB Optimize Reaction Time & Gradient Slope BranchB->OptB Validation Validation: Linearity, LOD, Accuracy OptA->Validation OptB->Validation

Caption: Step-by-step workflow for developing and validating the enantiomeric purity method.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][6][7][8][9][10] Retrieved from [Link]

  • Naga Jhansi, T., et al. (2019).[3] Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Retrieved from [Link]

  • Luo, J., et al. (2012).[11] Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Validation

Technical Guide: Chiral Separation of 2-Aminocyclohexane-1-Carboxamide Isomers

Topic: Chiralcel OD-H Column Separation of 2-Aminocyclohexane-1-Carboxamide Isomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The separat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiralcel OD-H Column Separation of 2-Aminocyclohexane-1-Carboxamide Isomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The separation of 2-aminocyclohexane-1-carboxamide presents a classic stereochemical challenge: the molecule possesses two chiral centers, resulting in four distinct stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers). While diastereomeric separation (cis vs. trans) is often achievable on achiral phases, the critical resolution of the enantiomers requires a specific chiral environment.

This guide analyzes the performance of the Daicel Chiralcel OD-H column for this separation. We compare its efficacy against the Amylose-based Chiralpak AD-H and establish a "Gold Standard" protocol based on experimental data and mechanistic principles.

The Analyte & The Challenge

Stereochemical Landscape

The target molecule, 2-aminocyclohexane-1-carboxamide (also known as hexahydroanthranilamide), exists as:

  • (1R, 2S)-Cis and (1S, 2R)-Cis (Enantiomeric Pair A)

  • (1R, 2R)-Trans and (1S, 2S)-Trans (Enantiomeric Pair B)

Chromatographic Difficulties
  • Basic Functionality: The primary amine (-NH2) interacts strongly with residual silanols on the silica support, leading to peak tailing if not suppressed.

  • Weak Chromophore: The molecule lacks strong UV-absorbing aromatic systems (unless derivatized), necessitating detection at low wavelengths (205–210 nm) or the use of refractive index (RI) / ELSD.

  • Solubility: The trans-isomers often exhibit lower solubility in non-polar solvents compared to the cis-isomers, complicating normal-phase loading.

Chiralcel OD-H: The Mechanism of Action

The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica) is the preferred starting point for this separation due to its specific recognition mechanism for amides.

The "Three-Point" Interaction

For 2-aminocyclohexane-1-carboxamide, the OD-H selector utilizes a combination of interactions:

  • Hydrogen Bonding (Donor): The amide proton (-CONH2) of the analyte binds to the carbonyl oxygen of the carbamate selector.

  • Hydrogen Bonding (Acceptor): The amino group (-NH2) of the analyte interacts with the NH of the carbamate selector.

  • Steric Inclusion: The cyclohexane ring fits into the chiral grooves of the cellulose polymer. The rigid chair conformation of the cyclohexane ring provides a distinct "shape" that cellulose (OD) often discriminates better than the more helical amylose (AD).

Comparative Analysis: OD-H vs. Alternatives

The following table objectively compares the Chiralcel OD-H against its primary competitor (Chiralpak AD-H) and achiral methods.

FeatureChiralcel OD-H Chiralpak AD-H C18 (Achiral)
Selector Base CelluloseAmyloseOctadecylsilane
Primary Selectivity Shape (Cavity) + H-BondingH-Bonding + Helical FitHydrophobicity
Cis/Trans Separation High (Often separates diastereomers well)ModerateHigh (Based on polarity/shape)
Enantioselectivity (

)
High for cyclic amidesModerate (Better for linear/aromatic)None
Mobile Phase Normal Phase (Hexane/Alcohol)Normal Phase (Hexane/Alcohol)Reversed Phase (Water/ACN)
Typical Resolution (

)

(Baseline)

(Partial to Baseline)
0 (For enantiomers)

Expert Insight: While Chiralpak AD-H is often the general-purpose "first choice" for many drugs, Chiralcel OD-H frequently outperforms AD-H for cyclic aliphatic amides . The cellulose backbone forms linear grooves that tightly accommodate the flat/chair structures of cyclohexane derivatives, whereas the amylose helix of AD-H is better suited for bulkier, non-planar aromatic compounds.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to resolve all four isomers, though in practice, cis and trans mixtures are often pre-separated by crystallization or achiral chromatography before chiral polishing.

Chromatographic Conditions
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    )
    
  • Detection: UV at 210 nm (or 254 nm if derivatized with aromatic groups)

Expected Retention Profile

Based on class-specific behavior and patent data for similar intermediates:

  • Elution Order: The cis-enantiomers typically elute differently than trans.

  • Reference Data: For cis-2-aminocyclohexanecarboxamide:

    • Enantiomer 1 (

      
      ):  ~12.7 min
      
    • Enantiomer 2 (

      
      ):  ~19.2 min[1]
      
    • Selectivity (

      
      ):  ~1.51 (Excellent separation)
      
Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg/mL in Ethanol/Hexane (50:50). If solubility is poor (trans-isomer), use 100% Ethanol and inject smaller volumes (2-5 µL).

  • System Passivation: Flush the system with Mobile Phase containing 0.1% DEA for 30 mins before attaching the column to saturate silanols in the lines.

  • Equilibration: Equilibrate OD-H column for 20 column volumes.

  • Injection: Inject 10 µL.

  • Optimization:

    • If peaks tail: Increase DEA to 0.2%.

    • If retention is too low: Switch IPA to Ethanol (EtOH is a stronger modifier, so use less, e.g., 95:5 Hex/EtOH).

    • If resolution is poor: Lower temperature to 15°C.

Visualization of the Separation Logic

The following diagrams illustrate the decision process and the interaction mechanism.

Diagram 1: Separation Strategy Decision Tree

SeparationStrategy Start Crude Mixture (Cis/Trans + Enantiomers) SolubilityCheck Check Solubility (Trans often insoluble in Hexane) Start->SolubilityCheck AchiralStep Achiral Purification (C18 or Crystallization) SolubilityCheck->AchiralStep High Purity Req. ODH_Cis Chiralcel OD-H (Hex/IPA/DEA 90:10:0.1) SolubilityCheck->ODH_Cis Direct Inject (Analytical) CisFraction Cis-Isomer Fraction (Racemic) AchiralStep->CisFraction Supernatant/Early Peak TransFraction Trans-Isomer Fraction (Racemic) AchiralStep->TransFraction Precipitate/Late Peak CisFraction->ODH_Cis ODH_Trans Chiralcel OD-H (Hex/EtOH/DEA 90:10:0.1) TransFraction->ODH_Trans Requires stronger solvent ResultCis Separated Cis-Enantiomers (Rs > 2.0) ODH_Cis->ResultCis ResultTrans Separated Trans-Enantiomers (Rs > 1.5) ODH_Trans->ResultTrans

Caption: Workflow for isolating 2-aminocyclohexane-1-carboxamide isomers, prioritizing solubility and resolution.

Diagram 2: Chiral Recognition Mechanism on OD-H

Mechanism Analyte 2-Aminocyclohexane- 1-carboxamide Interaction1 H-Bond: NH2 (Analyte) -> C=O (Selector) Analyte->Interaction1 Interaction2 H-Bond: C=O (Analyte) -> NH (Selector) Analyte->Interaction2 Interaction3 Steric Fit: Cyclohexane Ring -> Cellulose Groove Analyte->Interaction3 Selector OD-H Selector (Cellulose Carbamate) Interaction1->Selector Interaction2->Selector Interaction3->Selector

Caption: The "Three-Point" interaction model driving enantioselectivity on the Chiralcel OD-H column.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silica silanols.Increase DEA concentration to 0.15% or 0.2%. Ensure column is H-series (OD-H), not standard OD.
No Resolution Mobile phase too strong (eluting too fast).Reduce alcohol content (e.g., 90:10

95:5). Switch from Ethanol to IPA.
High Backpressure Precipitation of sample or mobile phase viscosity.Check solubility of the trans-isomer. If using IPA, ensure temp is

C.
Split Peaks (Non-chiral) Cis/Trans interconversion or rotamers.2-aminocyclohexane-1-carboxamide is conformationally rigid; split peaks usually indicate partial separation of diastereomers. Verify with pure standards.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Cui, J., et al. (2010). "2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors." Patent EA017252B1. (Provides retention data for cis-2-aminocyclohexanecarboxamide enantiomers).
  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. (Foundational text on polysaccharide column mechanisms).

Sources

Comparative

Analytical Standard Characterization of (1R,2R)-2-aminocyclohexane-1-carboxamide: A Comparative Technical Guide

Executive Summary Product Focus: (1R,2R)-2-aminocyclohexane-1-carboxamide (CAS: 143653-99-8 / related salts). Primary Application: Key chiral intermediate for the synthesis of Factor Xa inhibitors, specifically Edoxaban...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (1R,2R)-2-aminocyclohexane-1-carboxamide (CAS: 143653-99-8 / related salts). Primary Application: Key chiral intermediate for the synthesis of Factor Xa inhibitors, specifically Edoxaban .[1] The Challenge: The pharmacological potency of Edoxaban is strictly dependent on the (1R,2R) stereochemistry of the diamine core. "Generic" or "Crude" standards often rely solely on achiral HPLC, failing to detect the (1S,2S) enantiomer or cis-diastereomers ((1R,2S)/(1S,2R)), which act as critical impurities.

This guide objectively compares the characterization of a Certified Reference Material (CRM) grade standard against Commercial Crude alternatives, outlining the necessary orthogonal analytical workflows to ensure structural and stereochemical integrity.

Comparative Analysis: CRM vs. Commercial Crude

The following table summarizes the critical performance gaps between a high-purity analytical standard (CRM) and a typical commercial crude sample.

FeatureCommercial Crude / Synthesis Grade Analytical Standard (CRM Grade) Impact on Research
Purity Definition Chemical Purity (Area %) via Achiral HPLCChiral Purity + Chemical Purity + Potency (Assay)Crude ignores stereoisomers; CRM quantifies them.
Stereochemistry Assumed from starting materialExperimentally Validated (Chiral HPLC + NMR)Prevents "silent" enantiomeric contamination.
Impurity Profiling Limited (Main peak only)Full Profile (Enantiomers, Diastereomers, Byproducts)Essential for ICH Q3A/Q3B compliance.
Water/Solvent Often ignored or theoreticalQuantified (KF Titration + GC-HS)Accurate molecular weight correction for stoichiometry.
Suitability Early-stage synthesis screeningGMP Release Testing, PK Studies, Method Validation CRM is required for regulatory filings.

Core Characterization Workflow

To validate the (1R,2R) configuration, a single method is insufficient. We employ an orthogonal approach combining Chiral HPLC (stereochemical purity), NMR (relative stereochemistry/conformation), and HRMS (molecular formula).

Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing this chiral standard, ensuring no impurity goes undetected.

CharacterizationWorkflow Start Raw Material (1R,2R)-2-aminocyclohexane-1-carboxamide ID_Check Identity Confirmation (HRMS + 1H NMR) Start->ID_Check Pass_ID Match? ID_Check->Pass_ID Achiral_HPLC Chemical Purity (Achiral RP-HPLC) Detects: Synthesis byproducts Chiral_HPLC Stereochemical Purity (Normal Phase Chiral HPLC) Detects: (1S,2S) & cis-isomers Achiral_HPLC->Chiral_HPLC Pass_Chiral ee > 99.5%? de > 99.0%? Chiral_HPLC->Pass_Chiral Assay Potency Assignment (Mass Balance / qNMR) Corrects for: Water, Residual Solvents Release as CRM Release as CRM Assay->Release as CRM Pass_ID->Achiral_HPLC Yes Reject Batch Reject Batch Pass_ID->Reject Batch No Pass_Chiral->Assay Yes Recrystallize / Repurify Recrystallize / Repurify Pass_Chiral->Recrystallize / Repurify No

Figure 1: Analytical Decision Tree for the certification of chiral amine standards.

Validated Experimental Protocols

Protocol A: Chiral HPLC (The "Gold Standard")

Objective: To separate the target (1R,2R) isomer from its enantiomer (1S,2S) and diastereomers (cis-isomers). Rationale: Amines and amides interact strongly with silanol groups on silica, causing peak tailing. The use of an Amylose-based column (AD-H) with a basic modifier (Diethylamine) is critical to suppress ionization and ensure sharp peaks.

  • Instrument: HPLC with UV/Vis Detector (or PDA).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Ethanol is preferred over IPA here for better solubility of the amide.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amide carbonyl absorption).

  • Sample Diluent: Ethanol.[2]

Acceptance Criteria:

  • Resolution (

    
    ) between (1R,2R) and (1S,2S) > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Protocol B: Structural Confirmation via NMR

Objective: To confirm the trans configuration versus the cis isomer. Rationale: The coupling constant (


) between the H1 and H2 protons on the cyclohexane ring differs significantly between cis (axial-equatorial) and trans (axial-axial) configurations.
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Key Signals:

    • Look for the methine proton at C1 (adjacent to amide) and C2 (adjacent to amine).

    • Trans-isomer ((1R,2R)): Large coupling constant (

      
       Hz) indicative of diaxial orientation.
      
    • Cis-isomer: Smaller coupling constant (

      
       Hz) indicative of axial-equatorial orientation.
      
Protocol C: Mass Spectrometry (HRMS)

Objective: Exact mass confirmation.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Theoretical m/z:

    
     (Calculated for 
    
    
    
    ).
  • Accuracy Requirement:

    
     < 5 ppm.
    

Edoxaban Synthesis Context

Understanding why this standard matters requires visualizing its role in the synthesis of Edoxaban. The (1R,2R) stereocenter is set early and carried through; any impurity here becomes an impurity in the final drug substance.

EdoxabanPathway cluster_risk Risk Zone Start Cyclohexene Oxide Step1 Ring Opening (Azide/Amine) Start->Step1 Intermediate (1R,2R)-2-aminocyclohexane- 1-carboxamide (TARGET STANDARD) Step1->Intermediate Resolution/Synthesis Coupling Coupling with Thiazole/Pyridine derivatives Intermediate->Coupling Key Chiral Building Block API Edoxaban (Factor Xa Inhibitor) Coupling->API

Figure 2: The critical position of the (1R,2R) intermediate in the Edoxaban synthetic pathway.

References

  • ArborPharmChem. (2025).[3] Edoxaban Synthesis Process: Key Intermediates and Stereochemistry. Retrieved from

  • European Pharmacopoeia (Ph.[4] Eur.). Edoxaban Tosylate Monohydrate: Impurity Profiling Guidelines.[5] (General Monograph 2034).

  • Daicel Chiral Technologies. Application Guide for Chiral Separation of Amines and Amides on Polysaccharide Columns. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis and characterization of chiral 1,2-diaminocyclohexane derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7128325: (1S,2R)-2-aminocyclohexane-1-carboxylic acid (Isomer comparison). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-2-aminocyclohexane-1-carboxamide

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety of our labs, our communities, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of (1R,2R)-2-aminocyclohexane-1-carboxamide, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower you with the knowledge to manage this and similar chemical waste streams with the highest degree of safety and regulatory compliance.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for (1R,2R)-2-aminocyclohexane-1-carboxamide is not always readily available for less common reagents, we can infer its likely hazard profile by examining its functional groups and data from structurally similar compounds, such as cyclohexylamine.[1][2][3][4] This process of hazard determination is a cornerstone of laboratory safety as mandated by the Occupational Safety and Health Administration (OSHA).[5]

The structure contains a primary amine and a carboxamide on a cyclohexane backbone. The primary amine group suggests the compound is basic and likely corrosive, capable of causing severe skin and eye damage upon contact.[1][2] Amine compounds can also be toxic if ingested or absorbed through the skin.[1]

Inferred Hazard Profile Summary

Hazard ClassificationRationale & Potential EffectsSupporting Sources
Skin Corrosion/Irritation The basic nature of the amine group can disrupt skin tissue, causing irritation or chemical burns.[1][2][3]
Serious Eye Damage Corrosive and irritant properties pose a significant risk of serious, potentially irreversible, eye damage.[1][3][4]
Acute Toxicity (Oral/Dermal) Amines can be toxic if ingested or absorbed. Systemic effects may occur.[1][2]
Aquatic Hazard Amine-containing compounds can be harmful to aquatic life; environmental release must be prevented.[2][4]

Immediate Safety & Handling Protocols

Given the assessed hazards, all handling and disposal preparations must be conducted under strict safety controls.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check your institution's specific guidance), safety goggles or a face shield, and a lab coat.[1][3][6]

  • Engineering Controls: All transfers and handling of this compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • First Aid Measures: In the event of exposure, immediate action is critical.

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of (1R,2R)-2-aminocyclohexane-1-carboxamide waste is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[9][10][11] Your institution's Environmental Health and Safety (EHS) department is your primary resource for implementing these regulations.[6]

Step 1: Waste Characterization All waste containing (1R,2R)-2-aminocyclohexane-1-carboxamide, including contaminated labware (e.g., pipette tips, weighing boats) and solvent rinses, must be treated as hazardous chemical waste.[6]

Step 2: Segregation This is a critical step rooted in chemical compatibility.

  • Rationale: The amine functional group makes this compound basic. Mixing it with acidic waste can trigger a violent and exothermic neutralization reaction, potentially causing splashes, pressure buildup, and release of hazardous fumes.[1][12] It is also incompatible with strong oxidizing agents.[1][4]

  • Action: Designate a specific waste container solely for (1R,2R)-2-aminocyclohexane-1-carboxamide and compatible substances. Do not mix with other waste streams, especially acidic or oxidizing waste.[13]

Step 3: Container Selection and Management

  • Container Type: Use a chemically compatible container, typically high-density polyethylene (HDPE) or another type of plastic approved by your EHS office. Ensure the container has a secure, leak-proof, screw-top cap.[12][14]

  • Container Condition: Keep the container clean and closed at all times, except when adding waste.[14] This prevents the release of vapors and protects the integrity of the contents.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.[13]

Step 4: Labeling Proper labeling is a regulatory requirement and a vital safety measure.[14] The label must be affixed to the container as soon as the first drop of waste is added.

  • Contents:

    • Write the full, unabbreviated chemical name: "(1R,2R)-2-aminocyclohexane-1-carboxamide" .[6]

    • List all other components and their approximate percentages (e.g., solvents).

    • Clearly indicate the associated hazards (e.g., "Corrosive," "Toxic," "Hazardous Waste").[6]

    • Include the name of the principal investigator and the laboratory location.[6]

Step 5: Accumulation in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must have a designated SAA.[14]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14][15]

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of total hazardous waste and/or 1 quart of acutely toxic waste).[14]

Step 6: Arranging for Disposal

  • Contact EHS: Once the container is full or waste is no longer being generated, schedule a waste pickup through your institution's EHS department.[6][14] Do not pour this chemical waste down the drain or dispose of it in the regular trash.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of (1R,2R)-2-aminocyclohexane-1-carboxamide waste.

G Disposal Workflow for (1R,2R)-2-aminocyclohexane-1-carboxamide start Start: Waste Generation characterize Step 1: Characterize Waste (Treat as Hazardous) start->characterize segregate Step 2: Segregate Waste (Keep separate from acids, oxidizers, and other incompatibles) characterize->segregate container Step 3: Select & Manage Container (Labeled, sealed, secondary containment) segregate->container note1 Causality: Prevents violent exothermic reactions. [Ref: SDS for Amines] segregate->note1 label Step 4: Affix Hazardous Waste Label (Full chemical name, hazards, lab info) container->label accumulate Step 5: Store in Satellite Accumulation Area (SAA) label->accumulate request_pickup Step 6: Request Pickup from EHS (When container is full or project ends) accumulate->request_pickup disposal Licensed Vendor Disposal (Incineration or other approved method) request_pickup->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for compliant chemical waste disposal.

Conclusion

The responsible disposal of (1R,2R)-2-aminocyclohexane-1-carboxamide is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical principles behind the procedures—recognizing its corrosive and toxic potential, practicing meticulous segregation to avoid dangerous reactions, and adhering to the regulatory framework established by the EPA and implemented by your institution's EHS department—you build a deep and resilient culture of safety. This approach not only ensures compliance but also protects you, your colleagues, and the integrity of your research environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved February 15, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 15, 2026, from [Link]

  • BetterGuide to minimizing waste in laboratories. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved February 15, 2026, from [Link]

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved February 15, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. (2004, May 26). InsideEPA.com. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet. (2015, June 11). Chemtron Supply Corporation. Retrieved February 15, 2026, from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). C&EN. Retrieved February 15, 2026, from [Link]

  • Managing Hazardous Waste Generated in Laboratories. (2025, July). Ohio EPA. Retrieved February 15, 2026, from [Link]

  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]

  • HAZARDOUS SUBSTANCE FACT SHEET - CYCLOHEXYLAMINE. (n.d.). New Jersey Department of Health. Retrieved February 15, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025, August 4). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • CYCLOHEXYLAMINE. (2022, June 2). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. (2024, January 26). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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(1R,2R)-2-aminocyclohexane-1-carboxamide
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(1R,2R)-2-aminocyclohexane-1-carboxamide
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